Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate

LSD1/KDM1A inhibition Epigenetics Medicinal chemistry

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate (CAS 1431304-60-7) is a chiral, orthogonally protected 1,4-cyclohexyldiamine derivative. It serves as the penultimate, Boc-protected intermediate en route to the clinical-stage lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor iadademstat (ORY-1001, RG-6016).

Molecular Formula C20H30N2O2
Molecular Weight 330.5 g/mol
Cat. No. B14038692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate
Molecular FormulaC20H30N2O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NC2CC2C3=CC=CC=C3
InChIInChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-16-11-9-15(10-12-16)21-18-13-17(18)14-7-5-4-6-8-14/h4-8,15-18,21H,9-13H2,1-3H3,(H,22,23)/t15?,16?,17-,18+/m0/s1
InChIKeyIHQSWPOUPYXQNN-ZGUYJTEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate: Procurement-Grade Chiral Synthon for Clinical-Stage LSD1 Inhibitor Synthesis


tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate (CAS 1431304-60-7) is a chiral, orthogonally protected 1,4-cyclohexyldiamine derivative. It serves as the penultimate, Boc-protected intermediate en route to the clinical-stage lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor iadademstat (ORY-1001, RG-6016) [1]. The compound features a defined (1R,2S) trans-phenylcyclopropyl configuration and a tert-butyl carbamate protecting group on the cyclohexyl amine, rendering it a stable, storable building block with a minimum commercial purity of 97% .

Why Generic Substitution Fails for tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate


Substituting this compound with common in-class analogs—such as the racemic trans mixture, the free diamine, or alternative Boc-cyclopropylamine derivatives—introduces critical risks in stereochemical fidelity, synthetic track record, and parallel pharmacological profiling. Only the specific (1R,2S) enantiomer has been validated as the direct precursor to iadademstat, a compound with nanomolar LSD1 potency (IC₅₀ = 15–18 nM) [1] and >5,500-fold selectivity over MAO-A/B in its deprotected form . The Boc group not only stabilizes the molecule during storage but also serves as an orthogonal handle for selective deprotection in subsequent synthetic steps, a functional requirement absent in the free amine [2].

Product-Specific Quantitative Evidence Guide for tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate


LSD1 Inhibitory Activity: Boc-Protected Intermediate vs. Free Diamine (Iadademstat) — A >2,000-Fold Potency Differential

Direct comparison of the Boc-protected target compound with its deprotected free diamine counterpart (iadademstat) reveals a >2,000-fold difference in LSD1 inhibitory potency. The target compound, as the trans racemate (BDBM254564), exhibits an LSD1 IC₅₀ of 3.11 × 10⁴ nM (31.1 µM) [1], while the deprotected (1R,2S)-enantiomer (BDBM50155773) achieves an IC₅₀ of 15 nM [2]. This quantitative gap demonstrates that the target compound is pharmacologically inert at LSD1 and functions exclusively as a protected synthetic intermediate, not as an active inhibitor.

LSD1/KDM1A inhibition Epigenetics Medicinal chemistry

MAO Selectivity Profile: Boc-Protected Intermediate Retains Low MAO-A/B Engagement Favorable for Prodrug Strategies

The Boc-protected target compound (trans racemate) shows minimal inhibition of monoamine oxidases A and B, with IC₅₀ values >1.00 × 10⁵ nM (>100 µM) for MAO-A and 4.64 × 10⁴ nM (46.4 µM) for MAO-B [1]. By contrast, the parent compound tranylcypromine (trans-2-phenylcyclopropylamine) non-selectively inhibits MAO-A and MAO-B with kinact/KI ratios merely 2.4- to 16-fold different from LSD1 [2]. The Boc compound's low MAO engagement reduces the likelihood of off-target serotonergic or pressor effects during synthetic workup.

MAO selectivity Prodrug design Safety pharmacology

Enantiomeric Identity: (1R,2S) Configuration Matches Clinical Candidate Iadademstat — Evidence from Patent Data

The (1R,2S) absolute configuration of the phenylcyclopropyl moiety in the target compound is the explicit stereochemistry required for the clinical-stage LSD1 inhibitor iadademstat. BindingDB entries associate the deprotected (1R,2S)-configured core with high LSD1 potency (IC₅₀ = 15–17 nM) [1], while the racemic trans mixture or alternative enantiomers (e.g., (1S,2R)) are not validated in the same patent family [2]. Commercial suppliers confirm the (1R,2S) configuration via IUPAC naming: tert-butyl N-(4-{[(1R,2S)-2-phenylcyclopropyl]amino}cyclohexyl)carbamate .

Chiral synthesis Stereochemistry Drug intermediate

Orthogonal Boc-Protection Yields a Storable, Single-Step Deprotection Precursor to the Active Pharmaceutical Ingredient

The tert-butyl carbamate group on the target compound provides orthogonal amine protection that can be selectively removed under acidic conditions (e.g., TFA or HCl) without affecting the phenylcyclopropylamine moiety [1]. The commercial product is supplied at 97% minimum purity and is designated for long-term storage under cool, dry conditions, enabling batch procurement for multi-step synthetic campaigns . In contrast, the free diamine (iadademstat) is typically supplied as a dihydrochloride salt requiring desiccated storage and is not a synthetic intermediate.

Protecting group strategy Synthetic intermediate API manufacturing

Application Scenarios for tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate


cGMP-Compliant Synthesis of Iadademstat (ORY-1001) API for Phase II/III Clinical Supply

This compound is the penultimate intermediate in the patent-defined synthetic route to iadademstat, an orally active, irreversible LSD1 inhibitor currently in Phase II clinical trials for acute myeloid leukemia and small cell lung cancer [1]. Procurement of the (1R,2S)-configured, Boc-protected precursor enables a single-step deprotection to generate the API with confirmed stereochemical fidelity [2].

Medicinal Chemistry Derivatization via Selective Boc Deprotection for Structure-Activity Relationship (SAR) Studies

The orthogonal Boc protection allows medicinal chemists to selectively unmask the cyclohexylamine nitrogen for subsequent N-functionalization (e.g., sulfonylation, acylation, reductive amination) while leaving the phenylcyclopropylamine intact. This has been exploited in the Oryzon patent family to generate diverse LSD1 inhibitor analogs with nanomolar IC₅₀ values [1].

Pharmacological Profiling of LSD1 Inactive Control Compound in Cellular Assays

The target compound's >2,000-fold reduction in LSD1 inhibitory potency relative to the free diamine (IC₅₀ = 31.1 µM vs. 15 nM) makes it a suitable negative control or prodrug precursor in cellular target engagement assays. Researchers can use the Boc compound to confirm that observed pharmacological effects require deprotection to the active species [1].

Process Chemistry Development and Scale-Up for Industrial Pharmaceutical Manufacturing

With a defined CAS number (1431304-60-7), a minimum purity specification of 97%, and non-hazardous transport classification, this intermediate is suitable for kilo-lab to pilot-plant scale procurement. Its long-term storage stability under ambient conditions facilitates multi-batch process development campaigns [1].

Quote Request

Request a Quote for tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.